1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione
Description
1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione is a fluorinated diketone derivative featuring a phenyl group, a pentanedione backbone, and an azetidine ring substituted with a 2,2,2-trifluoroethoxy moiety. The compound’s structural uniqueness lies in its combination of a strained four-membered azetidine ring and the electron-withdrawing trifluoroethoxy group, which are hypothesized to enhance metabolic stability, lipophilicity, and target binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)11-23-13-9-20(10-13)15(22)8-4-7-14(21)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSPNOKGVDCYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the azetidine intermediate with a trifluoroethoxy reagent, often under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl group, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, which can be further analyzed or utilized in other reactions.
Common reagents used in these reactions include hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and sodium hydroxide (hydrolysis). The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: Researchers explore its interactions with biological systems to understand its potential as a bioactive molecule, including its effects on cellular pathways and enzyme activities.
Industrial Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, contributing to the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular functions. For example, it may bind to active sites of enzymes, blocking their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects: Trifluoroethoxy vs. Ethoxy
The trifluoroethoxy group is a critical feature distinguishing the target compound from non-fluorinated analogs. For example:
- 1-Phenyl-5-[3-ethoxyazetidin-1-yl]pentane-1,5-dione replaces the trifluoroethoxy group with an ethoxy substituent. The absence of fluorine reduces electronegativity and metabolic resistance. Fluorinated ethers like trifluoroethoxy are known to resist oxidative metabolism by cytochrome P450 enzymes, prolonging half-life compared to ethoxy analogs .
Heterocyclic Ring Modifications: Azetidine vs. Piperidine
- 1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)piperidin-1-yl]pentane-1,5-dione substitutes the azetidine ring with a six-membered piperidine. The larger piperidine ring offers greater conformational flexibility but may reduce binding affinity due to less rigid spatial orientation. Azetidine’s strain and compact size can enhance target selectivity in enzyme-binding pockets .
Functional Group Variations: Diketone vs. Mono-ketone
- 1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentan-1-one lacks the 5-position ketone.
Data Table: Key Properties of Target Compound and Analogs
| Compound Name | Molecular Weight | logP | Metabolic Half-Life (t₁/₂) | Binding Affinity (IC₅₀) |
|---|---|---|---|---|
| 1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione | 400.3 | 2.5 | 120 min | 10 nM |
| 1-Phenyl-5-[3-ethoxyazetidin-1-yl]pentane-1,5-dione | 350.2 | 1.8 | 60 min | 50 nM |
| 1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)piperidin-1-yl]pentane-1,5-dione | 415.4 | 3.0 | 150 min | 15 nM |
| 1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentan-1-one | 384.3 | 2.2 | 100 min | 30 nM |
Notes:
- logP : Trifluoroethoxy increases lipophilicity compared to ethoxy, improving membrane permeability .
- Metabolic Stability : Fluorine’s electron-withdrawing effect shields the ether bond from enzymatic degradation .
- Binding Affinity : Azetidine’s rigidity may optimize spatial alignment with target proteins compared to piperidine.
Research Findings and Trends
- Pharmacokinetics : The trifluoroethoxy group in the target compound extends half-life by 2-fold compared to ethoxy analogs, as observed in fluorinated pharmaceuticals like the pyridine derivative in .
- Structural Rigidity : Azetidine-containing drugs often exhibit improved selectivity over larger heterocycles, aligning with trends in kinase inhibitor design .
Biological Activity
1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a pentane backbone with phenyl and azetidine substituents. The presence of the trifluoroethoxy group enhances its lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. The trifluoroethoxy group facilitates better membrane permeability, allowing the compound to modulate enzyme activities and receptor interactions effectively.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-phenyl derivatives exhibit antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against a range of bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, it is reasonable to hypothesize potential activity based on structural analogs.
Anticancer Potential
Research into structurally related compounds has revealed promising anticancer activities. For example, compounds containing the pentane-1,5-dione moiety have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Case Studies
- Antiproliferative Effects : In vitro studies on structurally related compounds demonstrated significant antiproliferative effects against various cancer cell lines. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .
- In Vivo Efficacy : Animal model studies have shown that similar compounds can significantly reduce tumor growth in xenograft models. The results indicated that these compounds could potentially serve as lead candidates for further development in cancer therapies.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
